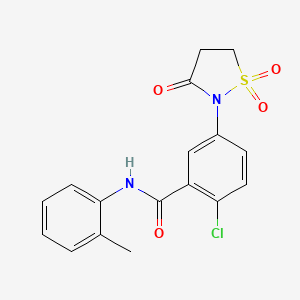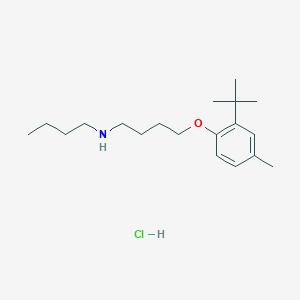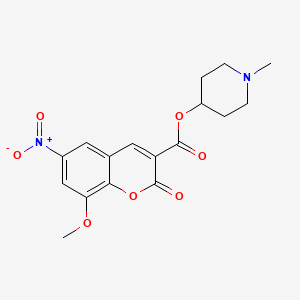![molecular formula C15H19FN6O B5136909 N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is a selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. By inhibiting Syk, this compound blocks BCR signaling and disrupts the survival and proliferation of B-cells. This compound has also been shown to inhibit other downstream signaling pathways, including the AKT and ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. This compound has also been shown to reduce inflammation and ameliorate autoimmune disease symptoms in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its selectivity for Syk, which reduces the risk of off-target effects. This compound also has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. One limitation of this compound is its potential to cause immunosuppression, which could increase the risk of infections.
Direcciones Futuras
For N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies and autoimmune diseases. Other potential future directions include combination therapy with other targeted agents or immunotherapies, as well as the development of this compound analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine involves a multi-step process that starts with the reaction of 4-fluoroaniline with 1H-tetrazole-1-acetic acid to produce N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)acetamide. This intermediate is then reacted with 3-chloropropanoyl chloride to form N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]acetamide. Finally, the key intermediate is reacted with piperidine to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as solid tumors such as melanoma and lung cancer. This compound has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-12-3-5-13(6-4-12)18-14-2-1-8-21(10-14)15(23)7-9-22-11-17-19-20-22/h3-6,11,14,18H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUXRNLRYXGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)



![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
